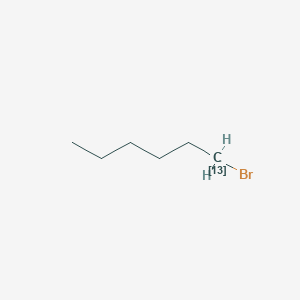
1-bromo(113C)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo(113C)hexane is an organobromine compound with the molecular formula C6H13Br. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as alcohol and ether . This compound is commonly used in organic synthesis and as an intermediate for introducing hexyl groups into other molecules .
Métodos De Preparación
1-Bromo(113C)hexane is typically prepared through the free-radical addition of hydrogen bromide to 1-hexene. This reaction follows anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative . The reaction conditions usually involve the use of a radical initiator such as peroxides to facilitate the addition process. Industrial production methods often involve shaking the bromide with sulfuric acid, washing with water, drying with potassium carbonate, and then fractionally distilling the product .
Análisis De Reacciones Químicas
1-Bromo(113C)hexane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as potassium fluoride to form the corresponding fluorocarbons.
Formation of Grignard Reagents: It can react with magnesium in dry ether to form hexylmagnesium bromide, a Grignard reagent.
Elimination Reactions: Under basic conditions, it can undergo elimination to form hexene.
Common reagents and conditions used in these reactions include potassium fluoride for substitution reactions and magnesium in dry ether for the formation of Grignard reagents. The major products formed from these reactions include fluorocarbons and Grignard reagents .
Aplicaciones Científicas De Investigación
1-Bromo(113C)hexane has various scientific research applications:
Chemistry: It is used as an alkylating agent in organic synthesis to introduce hexyl groups into other molecules.
Biology: It can be used to modify biological molecules for studying their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
As an alkylating agent, 1-Bromo(113C)hexane reacts with nucleophiles such as amines or thiols to form covalent bonds. . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used.
Comparación Con Compuestos Similares
1-Bromo(113C)hexane can be compared with other similar compounds such as:
- 1-Bromobutane
- 1-Bromododecane
- 2-Bromobutane
- 2-Bromohexane
These compounds share similar chemical properties and reactivity patterns but differ in the length of their carbon chains and the position of the bromine atom . The uniqueness of this compound lies in its specific chain length and the position of the bromine atom, which influence its reactivity and applications.
Propiedades
Número CAS |
53358-72-8 |
|---|---|
Fórmula molecular |
C6H13Br |
Peso molecular |
166.06 g/mol |
Nombre IUPAC |
1-bromo(113C)hexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i6+1 |
Clave InChI |
MNDIARAMWBIKFW-PTQBSOBMSA-N |
SMILES isomérico |
CCCCC[13CH2]Br |
SMILES canónico |
CCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


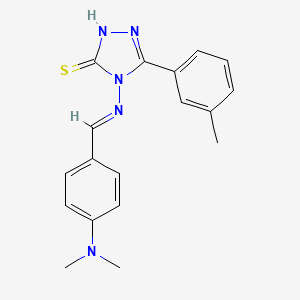
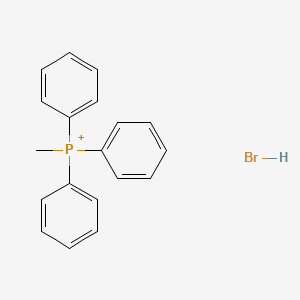

![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)
![7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide](/img/structure/B12054605.png)

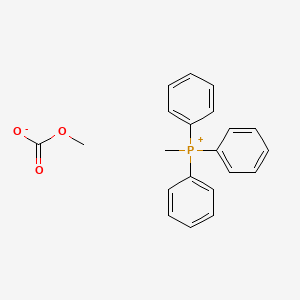

![N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054641.png)
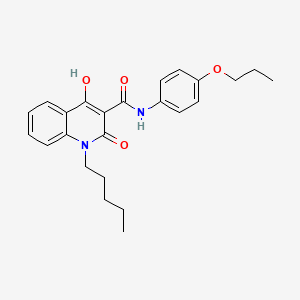
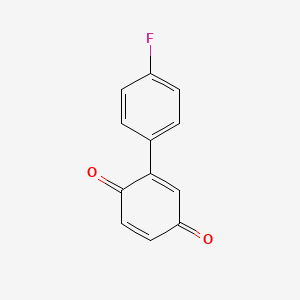
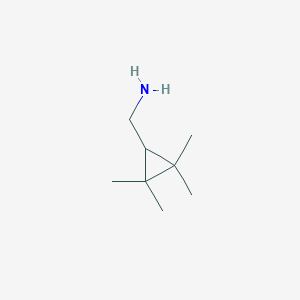
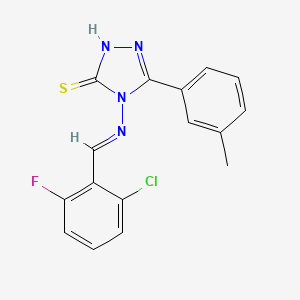
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(diphenylmethyl)piperazin-1-amine](/img/structure/B12054660.png)
